molecular formula C20H18ClN5O5 B2965094 N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052609-67-2

N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2965094
CAS RN: 1052609-67-2
M. Wt: 443.84
InChI Key: JKHPCFOQJHXZNX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O5 and its molecular weight is 443.84. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

A study explored the synthesis of new N-aryl derivatives of related compounds and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some of these compounds showed moderate to good activities against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease (Riaz et al., 2020).

Herbicide and Safener Radiosynthesis

Research on compounds structurally similar to the one has been conducted in the context of herbicide and safener development. This includes the study of their metabolism and mode of action, demonstrating the compound's potential in agricultural applications (Latli & Casida, 1995).

Ligand-Protein Interactions and Photovoltaic Efficiency Modeling

Another study focused on spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including ligand-protein interactions and their potential use in dye-sensitized solar cells (DSSCs). This suggests possible applications in renewable energy technologies (Mary et al., 2020).

Multidentate Ligand Synthesis and Reactivity

The synthesis and reactivity of multidentate ligands containing similar compounds have been investigated, with applications in coordinating rhenium cores. This research has implications for biomedical applications, such as in diagnostic imaging or therapy (Wang et al., 2017).

Antifungal Activity

A study on the synthesis and antifungal activity of N-substituted derivatives of related compounds showed promising results against plant pathogenic fungi. This indicates potential use in developing new antifungal agents for agricultural purposes (Arnoldi et al., 2007).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5/c1-30-14-8-7-11(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-13-6-4-3-5-12(13)21/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHPCFOQJHXZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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